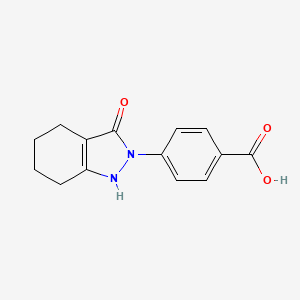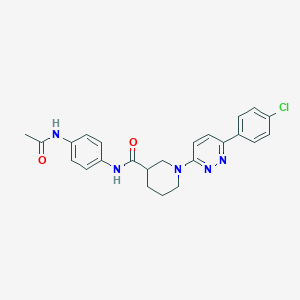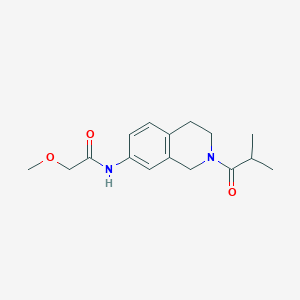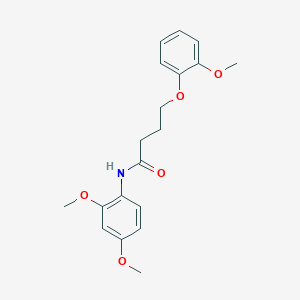![molecular formula C15H18FN5O B2955679 2-[[1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine CAS No. 2379987-15-0](/img/structure/B2955679.png)
2-[[1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound, also known as F-18-PMTP, is a radiotracer that is commonly used in PET imaging studies. PET imaging is a non-invasive imaging technique that allows researchers to visualize and measure physiological processes in living organisms. In
科学的研究の応用
2-[[1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine has a wide range of scientific research applications, particularly in the field of oncology. PET imaging studies using this compound have shown promising results in the detection and monitoring of various types of cancer, including lung cancer, breast cancer, and prostate cancer. This compound has also been used in studies investigating the effects of various drugs on the brain, as well as in studies examining the pathophysiology of neurological disorders such as Alzheimer's disease.
作用機序
2-[[1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine is a radiotracer that binds to the sigma-1 receptor, which is found in high concentrations in various types of cancer cells and in the central nervous system. The sigma-1 receptor has been implicated in a wide range of physiological processes, including cell proliferation, apoptosis, and neurotransmitter release. By binding to the sigma-1 receptor, this compound allows researchers to visualize and measure these processes in vivo.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on the body. The compound is rapidly cleared from the body through the urinary system and does not accumulate in any particular tissue or organ. However, as with any radiotracer, there is a small risk of radiation exposure, which must be carefully managed by trained professionals.
実験室実験の利点と制限
2-[[1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine has several advantages for use in lab experiments. Its high affinity for the sigma-1 receptor allows for highly specific imaging and measurement of physiological processes. Additionally, its short half-life (110 minutes) allows for multiple imaging sessions to be performed in a single day. However, the synthesis process for this compound is complex and requires specialized equipment and expertise, which can limit its availability for some researchers.
将来の方向性
There are several future directions for 2-[[1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine research. One area of interest is the development of new radiotracers that target the sigma-1 receptor with even greater specificity and sensitivity. Additionally, there is a growing interest in the use of PET imaging to guide cancer treatment, and this compound may play a role in this area. Finally, there is a need for further research into the physiological and biochemical effects of this compound to ensure its safety and efficacy in clinical settings.
合成法
The synthesis of 2-[[1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine involves the use of a cyclotron to produce F-18, which is then used to label the precursor molecule, PMTP. The synthesis process is complex and requires specialized equipment and expertise. However, the use of this compound in PET imaging studies has proven to be highly effective and has led to significant advances in the field of molecular imaging.
特性
IUPAC Name |
2-[[1-(5-fluoropyrimidin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN5O/c1-11-5-19-15(20-6-11)22-10-12-3-2-4-21(9-12)14-17-7-13(16)8-18-14/h5-8,12H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLFGEVJIBSVIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC2CCCN(C2)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2955599.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2955601.png)
![Methyl 2-[({[4-amino-5-(2-thienylsulfonyl)pyrimidin-2-yl]thio}acetyl)amino]-4-chlorobenzoate](/img/structure/B2955602.png)
![N-(3,5-dimethoxyphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2955603.png)
![N-(4-chlorobenzyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2955604.png)
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2955606.png)
![N-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2955608.png)


![N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}pent-4-enamide](/img/structure/B2955615.png)
![6-(4-Ethoxy-3-methylbenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2955616.png)


